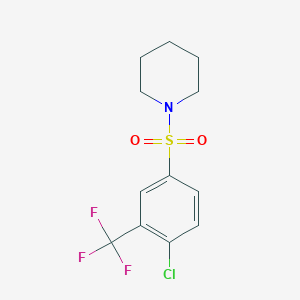
1-((4-Cloro-3-(trifluorometil)fenil)sulfonil)piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a chemical compound characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring substituted with chloro and trifluoromethyl groups
Aplicaciones Científicas De Investigación
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with trifluoromethyl groups have been found to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, such as by binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to influence a variety of biochemical pathways depending on their specific targets . For instance, some trifluoromethyl compounds have been found to inhibit enzymes involved in inflammatory responses .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drugs, which can improve their bioavailability .
Result of Action
Based on the known effects of similar trifluoromethyl-containing compounds, it could potentially modulate cellular signaling pathways, inhibit enzymatic activity, or alter gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group is known for its high electronegativity and size, which can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to participate in reactions involving the activation of the XB donor, reactions leading to the activation of the XB acceptor, and catalytic reactions .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride and piperidine.
Reaction Conditions: The sulfonyl chloride is reacted with piperidine under basic conditions, often using a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and control the reaction environment.
Análisis De Reacciones Químicas
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with different functional groups.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Comparación Con Compuestos Similares
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-chloro-3-(trifluoromethyl)benzenesulfonamide and 1-(4-chlorophenyl)sulfonylpiperidine share structural similarities but differ in their specific functional groups and chemical properties.
Uniqueness: The presence of both chloro and trifluoromethyl groups on the phenyl ring, combined with the sulfonyl-piperidine linkage, imparts unique chemical reactivity and biological activity to the compound, distinguishing it from other related molecules.
Propiedades
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2S/c13-11-5-4-9(8-10(11)12(14,15)16)20(18,19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFIJNYEOIDWSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
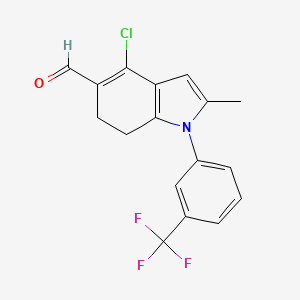
![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)
![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)
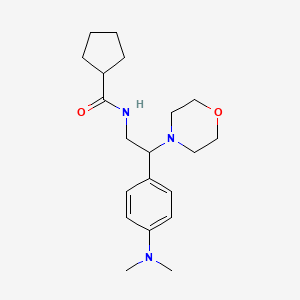
![ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2410542.png)
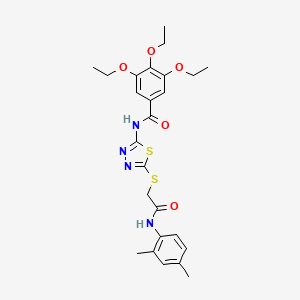
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)
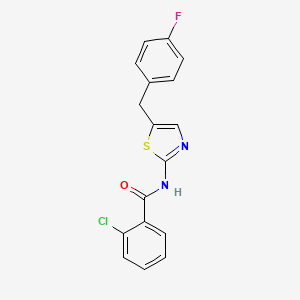

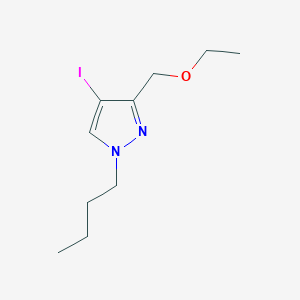
![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)
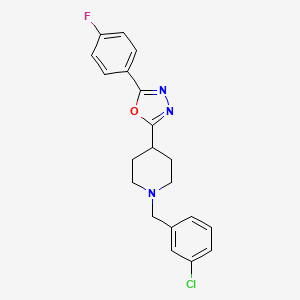
![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)
